molecular formula C7H5N3O B3357797 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 75358-91-7

7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B3357797
CAS No.: 75358-91-7
M. Wt: 147.13 g/mol
InChI Key: AXKCEYUUYMERRO-UHFFFAOYSA-N
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Description

7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one is a fused, polyheterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It is recognized as a key aza-analogue of the privileged isoindolin-1-one structural motif . This compound serves as a versatile synthetic intermediate for constructing complex polyheterocyclic systems, which are often accessed efficiently via modern multicomponent reactions like the Ugi-Zhu three-component reaction coupled with cascade processes . The pyrrolo[3,4-b]pyridin-5-one core is a foundational structure in novel chemical entities evaluated for various biological activities. Notably, derivatives of this core have demonstrated promising in vitro cytotoxic effects against specific cancer cell lines. For instance, some related compounds have shown potent and selective activity against triple-negative breast cancer cells (MDA-MB-231) , as well as against human cervical carcinoma cell lines (SiHa, HeLa, CaSki) . Beyond biomedical applications, the high π-conjugation of the pyrrolo[3,4-b]pyridin-5-one system makes it a candidate for research in materials science and optics . This compound is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

7-aminopyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-6-5-4(7(11)10-6)2-1-3-9-5/h1-3H,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKCEYUUYMERRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC2=O)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508784
Record name 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75358-91-7
Record name 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 7 Amino 5h Pyrrolo 3,4 B Pyridin 5 One

Reactivity of the Amino Functionality at Position 7

The primary amino group at the C7 position of the pyridinone ring is a key handle for derivatization. Its nucleophilic character allows for a variety of transformations, enabling the introduction of diverse substituents to modulate the molecule's physicochemical and biological properties.

The amino group readily undergoes acylation and sulfonylation when treated with corresponding acyl or sulfonyl chlorides. These reactions typically proceed under basic conditions to neutralize the hydrogen chloride byproduct.

Acylation is a common strategy, often employed to introduce amide functionalities. For instance, the reaction of 7-amino-5H-pyrrolo[3,4-b]pyridin-5-one with various acyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding N-acyl derivatives. Similarly, sulfonylation with agents such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in a solvent like pyridine, affords the respective sulfonamides. These transformations are fundamental in the synthesis of various kinase inhibitors, where the amide or sulfonamide linkage plays a critical role in binding to the target protein.

Table 1: Examples of Acylation and Sulfonylation Reactions

Reagent Base/Solvent Product Class
Acetyl Chloride Pyridine N-Acetyl Amide
Benzoyl Chloride Triethylamine/CH₂Cl₂ N-Benzoyl Amide
p-Toluenesulfonyl Chloride Pyridine N-Sulfonamide

Direct N-alkylation of the 7-amino group can be challenging due to potential over-alkylation and competing reactions at the lactam nitrogen. However, reductive amination provides a controlled method for introducing alkyl groups. This involves the initial formation of an imine or enamine by reacting the amino compound with an aldehyde or ketone, followed by in-situ reduction with an agent like sodium cyanoborohydride.

More sophisticated cross-coupling reactions are employed for N-arylation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of a C-N bond between the 7-amino group and various aryl halides or triflates. This method is highly versatile, enabling the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl moieties.

The primary aromatic amino group at C7 can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. This diazonium intermediate is highly reactive and serves as a gateway to a variety of functional groups that are otherwise difficult to install directly.

While the diazonium salt itself is rarely isolated, it can be immediately subjected to subsequent transformations:

Sandmeyer Reaction: Treatment of the diazonium salt with copper(I) salts (CuCl, CuBr, CuCN) allows for the introduction of chloro, bromo, and cyano groups, respectively, at the C7 position.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) introduces a fluorine atom.

Gattermann Reaction: This reaction uses copper powder and the corresponding hydrogen halide to install halogens.

Hydrolysis: Heating the acidic solution of the diazonium salt results in its conversion to a hydroxyl group, yielding 7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-one.

Transformations Involving the Carbonyl Group at Position 5

The lactam carbonyl group at the C5 position exhibits its own distinct reactivity, primarily centered on reduction and reactions involving nucleophilic attack at the carbonyl carbon.

The C5 carbonyl group can be selectively reduced to a hydroxyl group or completely to a methylene (B1212753) group depending on the reducing agent and reaction conditions.

Treatment with complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) can reduce the carbonyl to a secondary alcohol, yielding a 5-hydroxy derivative. Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), can achieve a more complete reduction of the amide functionality. This can lead to the formation of the corresponding pyrrolo[3,4-b]pyridine ring system where the C5 carbonyl is converted to a methylene (CH₂) group.

Table 2: Reduction of the C5-Carbonyl Group

Reagent Product Functional Group Transformation
Sodium Borohydride (NaBH₄) 7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ol Carbonyl to Hydroxyl

The carbonyl group at C5 can undergo condensation reactions with strong nucleophiles. For example, reaction with phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack type reaction can convert the carbonyl into a chloro group, yielding 5-chloro-7-amino-pyrrolo[3,4-b]pyridine. This chlorinated intermediate is highly valuable as it can subsequently participate in nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, alkoxides) at the C5 position.

While direct imine formation with simple amines at the C5-carbonyl is not commonly reported due to the stability of the lactam, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of hydrazones or condensed heterocyclic systems.

The chemical reactivity of the this compound scaffold is governed by the interplay of its constituent heterocyclic rings and the appended functional groups. The pyrrole-fused pyridine core, also known as an azaindole, presents a unique electronic landscape for chemical transformations.

Reactivity of the Pyrrolo[3,4-b]pyridine Heterocyclic System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com In the case of this compound, the outcome of EAS reactions is directed by the electronic properties of the heterocyclic system and the substituents. The amino group at the 7-position is a strong activating group and would be expected to direct electrophiles to the ortho and para positions. However, the pyridine nitrogen is a deactivating group, making the pyridine part of the molecule less reactive towards electrophiles.

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For the pyrrolo[3,4-b]pyridine core, the position of electrophilic attack would be influenced by the combined directing effects of the fused rings and the amino substituent. The pyrrole (B145914) ring is generally more reactive towards electrophiles than the pyridine ring. Therefore, substitution is more likely to occur on the pyrrole part of the molecule, if available positions exist. In this compound, the positions on the pyridine ring are the most likely sites for substitution. The precise location of substitution would require experimental investigation, as the directing effects of the fused ring system and the amino group can be complex.

The electron-deficient nature of the pyridine ring makes the pyrrolo[3,4-b]pyridine system susceptible to nucleophilic attack. This is particularly true for positions activated by the ring nitrogen. The synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones has been achieved through the reaction of 7-hydroxy derivatives with a range of nucleophiles. researchgate.net These nucleophiles include active methylene compounds, aromatic compounds, alcohols, thiols, and amines, reacting under either acidic or basic conditions. researchgate.net

Multicomponent reactions (MCRs) are a powerful tool for the synthesis of complex molecules like pyrrolo[3,4-b]pyridin-5-ones and inherently involve a series of nucleophilic additions and substitutions. mdpi.comnih.gov For instance, the Ugi-Zhu three-component reaction (UZ-3CR) is frequently employed for the synthesis of this scaffold. mdpi.commdpi.com This reaction involves the initial formation of an imine from an aldehyde and an amine, which is then attacked by an isocyanide, a nucleophile. mdpi.com This sequence demonstrates the susceptibility of intermediates in the formation of the pyrrolopyridine core to nucleophilic attack.

While specific examples of ring-opening and ring-closing reactions for this compound are not extensively reported, the reactivity of analogous heterocyclic systems can provide insights into potential transformations. For example, strained N-heterocycles like aziridines readily undergo ring-opening reactions with various nucleophiles, a strategy used to synthesize functionalized amines. mdpi.com Similarly, isoxazole-based precursors can undergo ring-opening and ring-closing cascade reactions to form pyrrole or isoquinoline (B145761) derivatives. researchgate.net

Furthermore, a method for converting para-substituted pyridines into meta-substituted anilines has been developed, involving sequential ring-opening and ring-closing reactions. nih.gov This transformation highlights the potential for skeletal editing of pyridine-containing scaffolds. These examples from related heterocyclic chemistry suggest that the pyrrolo[3,4-b]pyridine ring system might be amenable to carefully designed ring-opening and rearrangement reactions to generate novel molecular architectures.

Mechanistic Investigations of Key Derivatization Pathways for this compound

The most prominent derivatization pathway for the this compound scaffold is through multicomponent reactions. The mechanism for the synthesis of pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu reaction has been described as a one-pot cascade process. mdpi.comnih.govmdpi.comscilit.com

The proposed mechanism commences with the condensation of an aldehyde and an amine to form an imine. mdpi.com This is followed by a nucleophilic attack from an isocyanide to yield an intermediate. This intermediate then undergoes an intramolecular N-acylation, followed by decarboxylation and dehydration, to construct the final pyrrolo[3,4-b]pyridin-5-one heterocyclic core. mdpi.com A plausible reaction mechanism is detailed in the following scheme:

Scheme 1: Plausible reaction mechanism for the synthesis of pyrrolo[3,4-b]pyridin-5-ones

Imine Formation: Aldehyde + Amine → Imine

Nucleophilic Attack: Imine + Isocyanide → Ugi-Zhu adduct

Cascade Sequence:

Intermolecular aza-Diels-Alder cycloaddition

Intramolecular N-acylation

Decarboxylation

Dehydration → Pyrrolo[3,4-b]pyridin-5-one core

This cascade process is often catalyzed by a Lewis acid, such as ytterbium (III) triflate, and can be promoted by microwave irradiation. mdpi.commdpi.com The versatility of this reaction allows for the introduction of a wide range of substituents, depending on the choice of starting aldehydes, amines, and isocyanides.

Combinatorial Synthesis Approaches for this compound Libraries

Combinatorial chemistry is a powerful strategy for the rapid generation of large libraries of related compounds for drug discovery and other applications. nih.gov The multicomponent reaction-based synthesis of the pyrrolo[3,4-b]pyridin-5-one core is exceptionally well-suited for combinatorial approaches. mdpi.comnih.gov By systematically varying the starting materials—aldehydes, amines, and isocyanides—diverse libraries of substituted this compound analogues can be efficiently synthesized. nih.govmdpi.comscilit.com

These libraries have been instrumental in exploring the structure-activity relationships of this class of compounds. For example, libraries of fluorinated-pyrrolo[3,4-b]pyridin-5-ones containing a 4-amino-7-chloroquinoline moiety have been synthesized and evaluated for their biological activity. mdpi.comscilit.com The generation of such libraries allows for the systematic probing of the effects of different substituents on the properties of the final compounds.

The following interactive table showcases a selection of components that have been used in the combinatorial synthesis of pyrrolo[3,4-b]pyridin-5-one libraries.

Component TypeExample Reactants
Aldehydes 4-Chlorobenzaldehyde, Fluorinated aldehydes
Amines 3-Morpholinopropan-1-amine, 4-Amino-7-chloroquinoline
Isocyanides 2-Isocyano-1-morpholino-3-phenylpropan-1-one

Advanced Spectroscopic and Structural Elucidation Methodologies for 7 Amino 5h Pyrrolo 3,4 B Pyridin 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and constitution of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete structural map of 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals for each unique proton. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and other substituents. The protons of the CH₂ group in the pyrrolone ring would likely resonate as a singlet in the range of δ 4.0-5.0 ppm. The protons of the amino (NH₂) and amide (NH) groups would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. careerendeavour.comlibretexts.org The most deshielded signal would correspond to the amide carbonyl carbon (C5), typically appearing in the δ 160-170 ppm region. Carbons within the aromatic pyridine ring and the pyrrole (B145914) double bond would resonate between δ 110-160 ppm. careerendeavour.com The aliphatic CH₂ carbon (C6) would be found further upfield. careerendeavour.comlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous heterocyclic systems. Actual values may vary based on solvent and experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
H27.5 - 8.0 (d)125 - 135
H36.5 - 7.0 (d)110 - 120
C3a-145 - 155
C4-115 - 125
C5 (C=O)-160 - 170
C6 (CH₂)4.0 - 5.0 (s)45 - 55
NH (Amide)Variable (broad s)-
C7a-150 - 160
C7-NH₂Variable (broad s)155 - 165

2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. sdsu.eduyoutube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a key correlation would be observed between the adjacent aromatic protons on the pyridine ring, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduepfl.ch This technique would definitively link the proton signals of the pyridine ring and the CH₂ group to their corresponding carbon signals identified in the ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds (²JCH, ³JCH). sdsu.eduepfl.ch Key HMBC correlations would include those from the CH₂ protons to the amide carbonyl carbon (C5) and the adjacent quaternary carbons (C3a and C7a), thereby locking the pyrrolone ring into place relative to the pyridine system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It can be used to confirm the spatial relationships between different parts of the molecule, such as the proximity of the CH₂ protons to a specific aromatic proton.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural insights through controlled fragmentation. nih.gov

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. mdpi.commdpi.com For this compound, the molecular formula is C₇H₅N₃O. HRMS analysis would confirm this composition by matching the experimentally measured mass to the theoretically calculated mass with a high degree of precision (typically within 5 ppm). researchgate.net

Table 2: HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)Found Mass (m/z)
[M+H]⁺C₇H₆N₃O⁺148.05054Theoretical
[M+Na]⁺C₇H₅N₃ONa⁺170.03248Theoretical

Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For the protonated molecule [M+H]⁺, plausible fragmentation pathways would involve initial losses of small, stable neutral molecules. A primary fragmentation would likely be the loss of carbon monoxide (CO, 28 Da) from the lactam ring. Subsequent fragmentations could involve the cleavage of the pyridine or pyrrole rings, leading to losses of molecules like HCN.

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Fragment Structure
148.05CO (28.01 Da)120.04Ion resulting from loss of carbonyl group
148.05NH₃ (17.03 Da)131.02Ion resulting from loss of the amino group
120.04HCN (27.01 Da)93.03Subsequent fragmentation of the heterocyclic ring system

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com These two techniques are often complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. youtube.comyoutube.comyoutube.com

For this compound, the key functional groups are the secondary amide (lactam), the primary aromatic amine, and the fused aromatic ring system.

N-H Vibrations: The N-H stretching vibrations of the primary amino group (NH₂) are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The amide N-H stretch will likely be a single band in a similar region.

C=O Vibration: A strong absorption band corresponding to the C=O stretching of the five-membered lactam (γ-lactam) ring is expected in the region of 1680-1720 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings will produce a series of bands in the 1400-1650 cm⁻¹ region.

C-N Vibrations: The C-N stretching of the aromatic amine is typically observed in the 1250-1350 cm⁻¹ range.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine3300 - 3500Medium-StrongWeak
N-H StretchLactam Amide3150 - 3300MediumWeak
C-H StretchAromatic3000 - 3100Medium-WeakStrong
C=O Stretchγ-Lactam1680 - 1720StrongMedium
C=C / C=N StretchAromatic Rings1400 - 1650Medium-StrongMedium-Strong
N-H BendPrimary Amine1580 - 1650Medium-StrongWeak
C-N StretchAromatic Amine1250 - 1350StrongMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound and its derivatives promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are directly related to the energy of the electronic transitions, typically π → π* and n → π* transitions in conjugated systems.

The core structure of this compound features a fused bicyclic system containing both pyrrole and pyridine rings, along with a lactam moiety. This extended π-conjugated system is responsible for its characteristic UV-Vis absorption profile. The presence of the amino group (-NH₂) acts as an auxochrome, a substituent that, when attached to a chromophore, alters both the wavelength and intensity of the absorption. This group can enhance the conjugation through its lone pair of electrons, typically leading to a bathochromic shift (shift to longer wavelengths) of the absorption maxima.

Studies on related pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones have demonstrated intriguing photophysical properties, including large Stokes shifts and emission in both solution and solid states, which are governed by the electronic structure of the pyrrolo[3,4-b]pyridin-5-one core. rsc.org Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), often complement experimental UV-Vis data, helping to assign the observed electronic transitions to specific molecular orbitals. rsc.org These calculations can confirm that the transitions involve both the pyrazole (B372694) and the pyrrolo[3,4-b]pyridin-5-one moieties in derivative structures. rsc.org The conjugation within the core framework is a key factor in the optical properties of these compounds. mdpi.com

Table 1: Illustrative UV-Vis Absorption Data for Pyrrolo[3,4-b]pyridin-5-one Derivatives (Note: Data is representative and based on studies of related derivatives. Exact values for this compound may vary.)

Derivative Class Solvent Absorption Maxima (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type (Tentative)
Pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones Dichloromethane ~350-400 >10,000 π → π*
Phenyl-substituted pyrrolo[3,4-b]pyridin-5-ones Ethanol ~330-380 >9,500 π → π*

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For derivatives of this compound, single-crystal X-ray diffraction analysis has been instrumental in confirming their molecular architecture, which is often the result of complex multicomponent reactions. rsc.org

The crystal structure of a pyrazolyl-pyrrolo[3,4-b]pyridin-5-one derivative, for example, unequivocally confirmed the formation of the fused heterocyclic system. rsc.org In another study, the crystal structure of 7-nitro-5H-thiochromeno[2,3-b]pyridin-5-one, a related fused heterocyclic system, revealed a nearly coplanar arrangement of its rings, with intermolecular C—H⋯O hydrogen bonds linking the molecules into chains. nih.gov Such analyses are crucial for understanding the supramolecular chemistry and packing forces that govern the solid-state properties of these materials.

The data obtained from X-ray diffraction includes the crystal system, space group, and unit cell dimensions. For instance, a synthesized 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com This level of detail is essential for structure-property relationship studies and for the rational design of new materials with desired solid-state characteristics.

Table 2: Representative Crystallographic Data for Fused Pyridine Derivatives (Note: This table presents data for related heterocyclic structures to illustrate typical parameters, as specific data for this compound was not available.)

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref.
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative C₁₇H₁₃N₅S Triclinic P-1 5.9308 10.9695 14.7966 98.618 mdpi.com
7-Nitro-5H-thiochromeno[2,3-b]pyridin-5-one C₁₂H₆N₂O₃S Orthorhombic Pca2₁ 24.822 3.8884 10.8505 90 nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for the separation, isolation, and purification of products from complex reaction mixtures, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and preparative isolation of non-volatile and thermally sensitive compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For purity determination, a small amount of the synthesized compound is injected into the HPLC system. A detector, commonly a UV-Vis detector set to a wavelength where the compound absorbs strongly, monitors the column effluent. A pure compound will ideally show a single peak in the resulting chromatogram. The presence of additional peaks indicates impurities, and the area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment (e.g., >99%).

In preparative HPLC, larger columns are used to physically separate the desired compound from byproducts and unreacted starting materials. Fractions of the eluent are collected, and those containing the pure compound are combined and the solvent evaporated to yield the purified product. While specific HPLC conditions for this compound are not detailed in the provided literature, typical methods for related heterocyclic compounds would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with additives like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run under either isocratic or gradient elution.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is primarily used for the analysis of volatile and thermally stable compounds.

For a compound like this compound, direct analysis by GC-MS might be challenging due to its relatively low volatility and potential for thermal degradation at the high temperatures required for vaporization in the GC inlet. However, it can be a valuable tool for identifying volatile impurities or byproducts in the reaction mixture. Furthermore, derivatization—a process where the analyte is chemically modified to increase its volatility and thermal stability (e.g., through silylation of the amino group)—can make the compound amenable to GC-MS analysis.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer sorts the resulting ions based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular "fingerprint," allowing for the confident identification of the compound by comparing the spectrum to library databases or through detailed interpretation. While specific applications for this compound are not widely reported, GC-MS remains a fundamental technique for the broad characterization of organic synthesis products. d-nb.info

Computational and Theoretical Studies on 7 Amino 5h Pyrrolo 3,4 B Pyridin 5 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one. These methods model the electronic behavior of the molecule to determine its structure, energy, and various other physicochemical attributes.

Density Functional Theory (DFT) has become a primary computational method for studying pyrrolo[3,4-b]pyridin-5-one derivatives due to its balance of accuracy and computational efficiency. DFT studies on this scaffold are diverse, providing critical insights into its behavior. For instance, quantum chemistry analyses using DFT have been employed to understand non-covalent interactions between fluorinated pyrrolo[3,4-b]pyridin-5-one derivatives and viral proteins, which is crucial for drug design. Calculations are used to determine the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which helps in analyzing the electronic transitions within the molecule.

Furthermore, DFT calculations have been instrumental in elucidating reaction mechanisms. For example, the B97-3c composite computational scheme was used to understand the cyclization process in the synthesis of related dithiolo[3,4-b]pyridines, identifying the rate-limiting step and its activation barrier. These theoretical calculations of total energy and thermodynamic parameters also serve to confirm the stability of different synthesized structures.

Table 1: Applications of DFT in the Study of Pyrrolo[3,4-b]pyridin-5-one Derivatives

DFT Application Purpose Key Findings Reference
Non-Covalent Interaction Analysis To understand binding with viral proteins. Revealed key interactions for antiviral activity.
Electronic Structure Calculation To determine molecular orbitals (HOMO/LUMO) and electronic transitions. Allowed for interpretation of photophysical properties.
Reaction Mechanism Studies To understand the energetics of synthetic pathways. Identified the rate-limiting step and activation energy in a cyclization reaction.

While DFT is widely used, ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, represent a higher level of theory for property prediction. Though specific applications of ab initio methods directly to this compound are not extensively documented in readily available literature, these methods are foundational to computational chemistry. They are often used as a benchmark for other computational techniques. For complex heterocyclic systems, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally expensive, can provide highly accurate predictions of geometries, interaction energies, and spectroscopic parameters. Their application would be a logical step for gaining a more refined understanding of the molecule's properties where high accuracy is paramount.

Conformational Analysis and Tautomerism of this compound

The structural flexibility and potential for tautomerism are critical aspects of the chemistry of this compound. The bicyclic system can exist in different isomeric and tautomeric forms, which can significantly influence its biological activity and chemical reactivity.

Computational studies, often using DFT, are employed to calculate the Gibbs free energies of different tautomers to predict their relative stability. Research on related amino-imino 5H-pyrrolo[3,4-b]pyridine derivatives has shown that the reaction of pyridine-2,3-dicarbonitrile with primary amines can lead to different regioisomers and tautomers. The stability of these forms is governed by factors such as intramolecular hydrogen bonding and the aromaticity of the constituent rings. For the broader class of pyrroloquinolines, semi-empirical calculations have been used to investigate the equilibrium between quinoline and hydroxyquinoline forms, establishing spectral criteria to identify the dominant tautomer. The 7-amino substitution on the pyridinone ring introduces additional possibilities for tautomerism, including amino-imino forms, which warrants specific computational investigation to determine the most stable species under physiological conditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods are powerful tools for predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can determine ¹H and ¹³C chemical shift values. These predicted shifts are often highly correlated with experimental data, helping to confirm the proposed chemical structure.

In the realm of UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. By calculating the energies of vertical electronic excitations and their corresponding oscillator strengths, a theoretical UV-Vis spectrum can be generated. These calculations help identify the molecular orbitals involved in the principal electronic transitions. For accurate predictions, especially for solvatochromic dyes, the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) is often necessary. Machine learning models are also emerging as a technique to predict UV-Vis absorption spectra based on molecular structure, offering a high-throughput alternative to quantum chemical calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic picture of the molecule's behavior and its interactions with biological macromolecules.

Molecular dynamics (MD) simulations are frequently used to investigate the stability of ligand-protein complexes predicted by molecular docking. By simulating the movement of atoms over time, MD can confirm the stability of binding poses and analyze the flexibility of the complex. These simulations provide insights into how the ligand and protein adapt to each other and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation period.

In silico ligand-protein interaction studies, primarily through molecular docking, are a cornerstone of modern drug discovery and are extensively applied to the pyrrolo[3,4-b]pyridin-5-one scaffold. These studies predict the preferred binding orientation of a ligand within a protein's active site and estimate the strength of the interaction, typically as a binding energy score.

Derivatives of the pyrrolo[3,4-b]pyridin-5-one core have been investigated as potential inhibitors for a wide range of protein targets. Docking studies have explored their interactions with proteins implicated in cancer, such as αβ-tubulin, serine/threonine kinase 1 (AKT1), and various cyclin-dependent kinases (CDKs). These studies have determined that hydrophobic and aromatic moieties often play a key role in achieving strong interactions with the target protein. For example, in studies with αβ-tubulin, strong hydrophobic interactions between the compounds and the target were deemed crucial for binding. Similarly, interactions with key amino acid residues like LYS282 in the AKT1 kinase domain have been identified as significant. The pyrrolo[3,4-b]pyridin-5-one nucleus itself often participates in important interactions, including π-stacking and hydrogen bonding.

These in silico approaches are vital for rational drug design, helping to prioritize compounds for synthesis and biological evaluation and providing a structural basis for observed activity.

Table 2: Selected Protein Targets for In Silico Studies of Pyrrolo[3,4-b]pyridin-5-one Derivatives

Protein Target Therapeutic Area Key Interactions Observed Reference
αβ-tubulin Cancer Strong hydrophobic interactions
AKT1 (Serine/Threonine Kinase 1) Cancer π-stacking with the pyrrolopyridinone nucleus, interactions with LYS282
Orexetine type 2 receptor (Ox2R) Cancer Hydrogen bonding and π–cation interactions with LYS252
SARS-CoV-2 Main Protease (Mpro) Antiviral Favorable interactions with key viral proteins

Solvent Effects on the Behavior of this compound

The surrounding solvent environment can significantly influence the behavior of a solute molecule by altering its geometric and electronic structure, thereby affecting its stability, reactivity, and spectroscopic properties. For a polar molecule like this compound, which possesses both hydrogen bond donor (amino group) and acceptor (carbonyl and pyridine (B92270) nitrogen) sites, solvent effects are anticipated to be particularly pronounced. Computational studies, typically employing implicit or explicit solvent models, are crucial for elucidating these interactions at a molecular level.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the bulk solvent effects on the conformational stability and electronic properties of the solute. For this compound, an increase in the solvent polarity would be expected to stabilize the ground electronic state, potentially leading to shifts in its UV-Vis absorption spectra. The extent of this stabilization would depend on the change in the dipole moment of the molecule upon electronic excitation.

Explicit solvent models, which involve including a number of individual solvent molecules around the solute, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, protic solvents like water or methanol (B129727) can form strong hydrogen bonds with the amino group, the carbonyl oxygen, and the nitrogen atom of the pyridine ring. These specific interactions can significantly influence the molecule's preferred conformation and its reactivity. For instance, hydrogen bonding to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, hydrogen bonding to the amino group can decrease its nucleophilicity.

While direct computational studies on the solvent effects on this compound are not extensively reported in the literature, the principles described above are generally applicable and form the basis for predicting how this molecule would behave in different solvent environments. Such studies are essential for understanding its chemical reactivity and for interpreting experimental data obtained in solution.

Reaction Mechanism Predictions using Computational Methods

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions, and the synthesis of the pyrrolo[3,4-b]pyridin-5-one core is no exception. Density Functional Theory (DFT) is a commonly employed method for investigating reaction pathways, identifying transition states, and calculating activation energies. These calculations provide valuable insights into the feasibility of a proposed mechanism and can help in optimizing reaction conditions.

The synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones has been achieved through multi-component reactions, such as the Ugi-Zhu three-component reaction (UZ-3CR) followed by a cascade sequence. Computational studies can be used to model each step of this complex reaction sequence. For instance, in a typical UZ-3CR, an aldehyde, an amine, and an isocyanide react to form an α-acylamino amide intermediate. This is often followed by an intramolecular Diels-Alder reaction or other cyclization cascades to form the final pyrrolo[3,4-b]pyridin-5-one ring system.

A plausible reaction mechanism for the formation of a fluorinated 4-amino-7-chloroquinoline-pyrrolo[3,4-b]pyridin-5-one starts with the Ugi-Zhu three-component reaction to form a 5-aminooxazole intermediate. nih.gov This is followed by a cascade sequence involving an intermolecular aza-Diels-Alder cycloaddition, an intramolecular N-acylation, decarboxylation, and dehydration. nih.gov DFT calculations can be employed to model the energetics of each of these steps, identifying the rate-determining step and providing a deeper understanding of the reaction mechanism.

For example, in the synthesis of certain mdpi.comnih.govdithiolo[3,4-b]pyridine derivatives, DFT calculations have revealed that the rate-limiting step is the cyclization process leading to the closure of the 1,4-dihydropyridine ring. Such computational insights are invaluable for rationalizing experimental observations and for designing more efficient synthetic routes to novel this compound analogues.

The following table summarizes a generalized reaction sequence for the synthesis of the pyrrolo[3,4-b]pyridin-5-one core where computational methods can be applied to predict the mechanism:

StepReaction TypeComputational Insights Provided
1Imine FormationTransition state energy, role of catalyst
2Nucleophilic AdditionReaction pathway, stereoselectivity
3Cyclization (e.g., aza Diels-Alder)Activation energy, feasibility of different pathways
4Acylation/DehydrationEnergetics of intermediates and transition states

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used in drug discovery to understand the relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel compounds and to guide the design of more potent analogues. Several studies have been conducted on analogues of this compound, highlighting the utility of these in silico approaches.

In a study on a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones with cytotoxic activity against human cervical carcinoma cell lines, a QSAR study revealed that the presence of six-membered rings was a significant fragment in the computed models for the different cell lines. nih.govnih.gov This suggests that the size and nature of the substituents on the pyrrolo[3,4-b]pyridin-5-one core play a crucial role in their biological activity. The study also highlighted the importance of hydrophobic interactions for the binding of these compounds to their biological target, αβ-tubulin. nih.govnih.gov

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the aforementioned series of pyrrolo[3,4-b]pyridin-5-ones, a ligand-based pharmacophore model was proposed based on the docking interpretation of the most active compounds. nih.gov Such models typically consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. These models can then be used to screen large chemical databases to identify new potential lead compounds.

The table below summarizes the key findings from a representative QSAR and pharmacophore modeling study on pyrrolo[3,4-b]pyridin-5-one analogues.

Study FocusKey FindingsComputational Methods Used
Cytotoxicity against cervical cancer cell linesSix-membered rings are significant for activity. Hydrophobic interactions are crucial for target binding. nih.govnih.govMolecular Docking, QSAR, Pharmacophore Modeling
Diuretic Activity of Pyrrolo- and PyridoquinolinecarboxamidesActivity is determined by geometric and spatial structure, logP, and energy values. uran.uaQSAR, Molecular Docking
Melanin Concentrating Hormone Receptor 1 (MCH-R1) AntagonistsSystematic SAR study identified key substituents for high potency. nih.govSAR analysis

These computational studies underscore the importance of in silico methods in the development of novel therapeutic agents based on the this compound scaffold. By providing insights into the structural requirements for biological activity, QSAR and pharmacophore modeling can significantly accelerate the drug discovery process.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 7 Amino 5h Pyrrolo 3,4 B Pyridin 5 One Analogues

Design Principles for Systematic Structural Modification of the 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one Scaffold

The systematic modification of the this compound scaffold is largely guided by its recognition as a privileged structure, specifically as an aza-analogue of the isoindolin-1-one (B1195906) core, which is present in various natural and synthetic anticancer agents. nih.govmdpi.com This relationship provides a foundational design principle, suggesting that structural modifications proven effective on the isoindolin-1-one core could yield potent bioactivity in this aza-analogue series. mdpi.com

A primary strategy for generating structural diversity involves the use of one-pot multicomponent reactions (MCRs). nih.gov Methodologies such as the Ugi-three-component reaction (Ugi-3CR) and the Ugi-Zhu three-component reaction (UZ-3CR) have been effectively coupled with subsequent cascade processes. nih.govmdpi.commdpi.com These cascades typically include an intermolecular aza-Diels-Alder cycloaddition, followed by steps like intramolecular N-acylation, decarboxylation, and dehydration to efficiently construct the final polyheterocyclic system. mdpi.commdpi.com This MCR-based approach is highly versatile, allowing for the "à la carte" synthesis of a wide array of polysubstituted pyrrolo[3,4-b]pyridin-5-ones by varying the initial aldehydes, amines, and isocyanides. nih.govmdpi.commdpi.com The use of catalysts like ytterbium triflate and microwave irradiation has been shown to facilitate these complex transformations, highlighting a commitment to efficient and modern synthetic strategies. mdpi.com

Impact of Substituent Effects on Biological Activity Profiles (Molecular Level)

The biological activity of this compound analogues is profoundly influenced by the nature of their substituents, which can be understood through their electronic, steric, and lipophilic properties.

The electronic properties of substituents, characterized by their ability to donate or withdraw electron density, play a crucial role in modulating the biological activity of heterocyclic compounds. In systems structurally related to the pyrrolo[3,4-b]pyridin-5-one core, such as 5H-pyridophenoxazin-5-ones, the introduction of electron-withdrawing groups like a nitro group has been shown to increase cytotoxic activity. unibas.it Conversely, electron-donating groups such as methyl groups tend to decrease the activity. unibas.it This principle is also observed in the SAR of quinoxaline (B1680401) derivatives, where replacing an electron-releasing group (e.g., OCH₃) with an electron-withdrawing one (e.g., Cl) can diminish activity, indicating that the electronic influence is highly dependent on the specific biological target and the core scaffold. mdpi.com For pyrrolo[3,4-b]pyridin-7(6H)-one MCH-R1 antagonists, the introduction of a fluorine atom, a moderately electron-withdrawing group, to a phenylthio substituent at the 2-position resulted in a highly potent derivative, suggesting that fine-tuning of electronic properties is key to optimizing potency. nih.gov

The size and spatial arrangement of substituents introduce steric effects that can significantly impact a molecule's ability to bind to its biological target. For derivatives of the related pyrrolo[3,4-c]pyridine scaffold, a clear steric limitation has been observed. nih.gov While small alkyl chains like ethyl and propyl at a specific position enhanced potency compared to a methyl group, the introduction of larger, bulkier substituents such as phenyl or cyclopentyl resulted in a significant loss of biological activity. nih.gov This suggests that the target's binding pocket has a defined size limit. Similarly, molecular docking studies of RIPK1 inhibitors with a dihydropyrrolo-triazole core revealed that the ring system and its substituents interacted with the target primarily through hydrophobic interactions within an allosteric pocket, indicating that a proper fit is essential for activity. nih.gov The orientation of substituents can also be critical; for instance, π-stacking interactions between a ligand's pyrrolo[3,4-b]pyridin-5-one nucleus and aromatic residues in a target protein are dependent on the specific placement and orientation of the substituents. mdpi.com

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical physicochemical property influencing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates. researchgate.netmdpi.com In the design of this compound analogues, lipophilicity is a key consideration for target interaction. In-silico studies have shown that these compounds require hydrophobic sites to effectively bind to targets like αβ-tubulin. nih.gov The presence of hydrophobic-aromatic moieties is considered crucial for establishing strong interactions within the ligand-target complex. nih.gov For a molecule to be a viable drug candidate, a balance must be struck; moderate lipophilicity often leads to better absorption and distribution. mdpi.com However, very high lipophilicity can lead to poor aqueous solubility, which can hinder formulation and bioavailability. researchgate.net Therefore, molecular design strategies for this class of compounds often involve modulating substituents to achieve an optimal logP value that balances potent target binding with favorable pharmacokinetic properties. researchgate.net

Development of SAR Models for this compound Derivatives

The systematic investigation of how structural changes affect the biological activity of this compound derivatives has led to the development of both qualitative and quantitative structure-activity relationship (SAR) models.

A formal Quantitative Structure-Activity Relationship (QSAR) study was conducted on a series of 12 polysubstituted pyrrolo[3,4-b]pyridin-5-ones to model their cytotoxicity against cervical cancer cell lines. nih.gov This study revealed that six-membered rings were the most significant molecular fragments contributing to the observed activity across all developed models. nih.gov Based on these findings, a ligand-based pharmacophore model was also proposed to guide the search for new, potentially more potent polyheterocyclic candidates that could bind effectively to the αβ-tubulin target. nih.gov

More qualitative, yet highly informative, SAR studies have also been crucial. A systematic study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists provides a clear example. nih.gov Researchers methodically probed the effects of substituting the 2-position of the scaffold with various aryl, benzyl, and arylthio groups. nih.gov This effort led to the identification of a 2-[(4-fluorophenyl)thio] derivative as a highly potent MCH-R1 antagonist with favorable metabolic stability and pharmacokinetic properties. nih.gov

Further refining the understanding of SAR at the molecular level, docking studies have elucidated the specific interactions that govern activity. For analogues active against breast cancer cell lines, interactions with key amino acid residues like PHE271 and LYS252 in the target kinase were found to be critical. mdpi.com The models showed that activity depends on specific contacts, such as hydrophobic interactions and π-stacking with the pyrrolo[3,4-b]pyridin-5-one nucleus, as well as hydrogen bonding. mdpi.com

Exploration of 7 Amino 5h Pyrrolo 3,4 B Pyridin 5 One in Chemical Biology and Advanced Biomedical Research

Investigation of Molecular Targets and Pathways Modulated by 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one (In vitro and In silico Studies)

Research into the molecular interactions of the pyrrolo[3,4-b]pyridin-5-one scaffold has identified several potential protein targets, primarily through computational docking studies and in vitro assays of various synthesized derivatives. These studies provide a foundational understanding of the molecular mechanisms that may be modulated by this class of compounds.

Enzyme Inhibition/Activation Studies

Derivatives of the pyrrolo[3,4-b]pyridin-5-one core have been investigated for their potential to inhibit various enzymes implicated in disease.

Dipeptidyldipeptidase-4 (DPP-4): Certain panels of pyrrolo[3,4-b]pyridin-5-ones have been synthesized and evaluated in vitro for their properties as inhibitors of DPP-4, an enzyme involved in glucose metabolism. nih.gov

Serine/Threonine-protein kinase 1 (AKT1): In silico docking studies have been performed on a series of pyrrolo[3,4-b]pyridin-5-one derivatives against AKT1, a crucial regulator in cancer and metastasis. mdpi.comnih.gov These computational analyses suggest that the pyrrolo[3,4-b]pyridin-5-one nucleus can engage in various interactions, including hydrogen bonding and π-stacking, within an allosteric pocket of the kinase domain. mdpi.comnih.gov For instance, specific derivatives showed significant interactions with key amino acid residues like LYS282, which is important for the activation process of AKT1. nih.gov

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1): In an effort to discover novel inhibitors of ENPP1 to stimulate the STING pathway for cancer immunotherapy, a series of pyrrolopyridine derivatives were designed and synthesized. researchgate.net One potent derivative, which is structurally related to the core of interest, demonstrated high potency with an IC50 value of 25.0 nM against ENPP1. researchgate.net

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most biological processes and represent a significant class of therapeutic targets. nih.gov The modulation of such interactions by small molecules is a key area of drug discovery.

Tubulin Polymerization: One of the most critical PPIs in cancer biology is the polymerization of α- and β-tubulin monomers to form microtubules, which are essential for cell division. nih.gov Several studies have used in silico molecular docking to investigate the potential of polysubstituted pyrrolo[3,4-b]pyridin-5-ones to interact with αβ-tubulin. nih.govmdpi.comnih.gov These studies identified strong hydrophobic interactions between the compounds and the tubulin protein, suggesting that these molecules might interfere with microtubule dynamics. nih.govnih.gov The in silico models indicate that hydrophobic-aromatic moieties on the pyrrolo[3,4-b]pyridin-5-one derivatives play a crucial role in forming a stable ligand-target complex. nih.govmdpi.com

Cellular Assays for Biological Response Assessment (Cell Line Studies)

The biological effects of novel compounds are frequently assessed using established human cell lines. Various derivatives of the pyrrolo[3,4-b]pyridin-5-one scaffold have been evaluated for their impact on cell viability and proliferation in the context of cancer research.

Cell Viability and Proliferation Studies (in established cell lines)

The cytotoxic potential of a range of structurally diverse, polysubstituted pyrrolo[3,4-b]pyridin-5-one derivatives has been tested against several human cancer cell lines.

Human Cervical Carcinoma Cell Lines (SiHa, HeLa, CaSki): A series of 12 polysubstituted pyrrolo[3,4-b]pyridin-5-ones were studied for their effects on cervical cancer cells. nih.gov While some compounds showed minimal effects at lower concentrations, others significantly reduced cell survival at higher concentrations (e.g., 300 µM). nih.gov For example, compound 1k (2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-(3-morpholinopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one) reduced cell viability to 22.7% in SiHa, 24.9% in HeLa, and 16.2% in CaSki cells at 300 µM. nih.gov Another derivative, 1l , was particularly effective against HeLa cells, reducing viability to 49.3% at a lower concentration of 50 μM. nih.gov

Human Breast Carcinoma Cell Lines (MDA-MB-231, MCF-7): A different series of pyrrolo[3,4-b]pyridin-5-one derivatives were evaluated against breast cancer cell lines. mdpi.comnih.gov Several compounds demonstrated cytotoxic effects, particularly against the MDA-MB-231 cell line, with IC50 values determined for all synthesized compounds. mdpi.com Notably, compound 1f exhibited a potent cytotoxic effect at a concentration of 6.25 μM. mdpi.comnih.gov In contrast, no significant effects were observed with any of the tested compounds in the MCF-7 breast cancer cell line. mdpi.com

Cell Viability Studies of Pyrrolo[3,4-b]pyridin-5-one Derivatives

Summary of cytotoxic effects of various derivatives on different cancer cell lines.

Compound Name/IdentifierCell LineConcentrationEffect (% Cell Viability or IC50)Source
1k (a polysubstituted derivative)SiHa300 µM22.7 ± 2.6% Viability nih.gov
1k (a polysubstituted derivative)HeLa300 µM24.9 ± 3.38% Viability nih.gov
1k (a polysubstituted derivative)CaSki300 µM16.2 ± 1.7% Viability nih.gov
1l (a polysubstituted derivative)HeLa50 µM49.3 ± 4.12% Viability nih.gov
1d (a polysubstituted derivative)MDA-MB-231-IC50 = 33.19 ± 1.1 µM mdpi.com
1f (a polysubstituted derivative)MDA-MB-231-IC50 = 10.15 ± 1.0 µM mdpi.com
1i (a polysubstituted derivative)MDA-MB-231-IC50 = 23.97 ± 1.1 µM mdpi.com
Various Derivatives (1a-1k)MCF-7Up to 200 µMNo significant effects observed mdpi.com

Apoptosis and Necrosis Pathway Analysis

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its deregulation is a hallmark of cancer. While many anticancer agents exert their effects by inducing apoptosis, detailed mechanistic studies for the pyrrolo[3,4-b]pyridin-5-one class are not extensively covered in the available literature from the searches.

However, studies on related heterocyclic scaffolds provide insights into potential mechanisms. For instance, research on certain 3H-pyrrolo[3,2-f]quinolin-9-one derivatives, which also possess a pyrrolo-pyridine core, demonstrated that the most active compounds arrested Jurkat leukemia cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest was associated with the induction of apoptosis, mitochondrial depolarization, activation of caspase-3, and cleavage of the enzyme poly(ADP-ribose) polymerase (PARP). nih.gov While these findings are for a different, though related, scaffold, they suggest that pyrrolopyridine-based compounds can induce cell death through the intrinsic apoptotic pathway. Further investigation is required to determine if this compound or its derivatives act through similar mechanisms.

Gene Expression and Proteomic Analysis

While direct, comprehensive studies detailing the impact of this compound on global gene expression and proteomic profiles are not yet prevalent in the literature, the effects can be inferred from the known biological targets of the broader pyrrolo[3,4-b]pyridin-5-one class. Derivatives of this scaffold have been identified through in-silico and in-vitro studies to interact with key proteins implicated in cellular signaling and proliferation. mdpi.com

Notably, the pyrrolo[3,4-b]pyridin-5-one nucleus has been investigated for its interaction with targets such as serine/threonine-protein kinase AKT1 and αβ-tubulin. nih.govmdpi.com These proteins are central nodes in pathways that regulate cell survival, growth, and division. Inhibition or modulation of these targets would invariably lead to significant downstream alterations in gene expression and the cellular proteome.

AKT1 Pathway: As a crucial mediator of the PI3K/AKT/mTOR pathway, AKT1 controls the activity of transcription factors like FOXO and NF-κB. Inhibition of AKT1 by a compound like this compound could theoretically lead to the upregulation of genes involved in apoptosis (e.g., Bim, TRAIL) and the downregulation of anti-apoptotic and proliferative genes (e.g., Bcl-2, Cyclin D1).

Tubulin Dynamics: By interacting with tubulin, compounds can disrupt microtubule formation, leading to mitotic arrest. nih.gov This cellular stress event is known to trigger broad changes in gene expression, including the upregulation of genes related to the spindle assembly checkpoint (e.g., MAD2L1) and apoptosis.

A proteomic analysis following treatment with this compound would likely reveal changes in the phosphorylation status of AKT1 substrates and alterations in the levels of cell cycle-related proteins.

Table 1: Conceptual Impact of this compound on Gene and Protein Expression Based on Known Scaffold Targets

Primary Target Signaling Pathway Potential Downstream Gene Expression Changes Potential Proteomic Profile Changes
AKT1 PI3K/AKT/mTORUpregulation: FOXO1, BIM, TRAILDownregulation: CCND1, BCL2Decreased phosphorylation: GSK3β, BADAltered levels: Cyclin D1, p27
αβ-Tubulin Microtubule DynamicsUpregulation: MAD2L1, BUB1B, TP53Downregulation: Genes for cell cycle progressionIncreased levels: Checkpoint proteins (Mad2)Post-translational modifications: Changes in tubulin acetylation/phosphorylation

Use of this compound as a Chemical Probe for Elucidating Biological Processes

A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target. The pyrrolo[3,4-b]pyridin-5-one scaffold possesses several characteristics that make it an attractive foundation for the development of such tools. The synthetic tractability of this class of compounds, often assembled through multicomponent reactions like the Ugi-Zhu reaction, allows for the systematic and diverse placement of various functional groups. mdpi.commdpi.com This chemical versatility is crucial for optimizing the potency, selectivity, and physicochemical properties of a potential probe.

For this compound to function as an effective chemical probe, it should ideally exhibit:

High Potency: Sub-micromolar affinity for its intended target to minimize off-target effects at effective concentrations.

Known Mechanism of Action: Clear evidence of how it engages its target (e.g., competitive inhibition, allosteric modulation).

High Selectivity: Minimal interaction with other proteins, especially those within the same family, to ensure that observed biological effects can be confidently attributed to the modulation of the intended target.

Cellular Activity: The ability to penetrate cell membranes and engage its target in a physiological context.

Furthermore, research into related structures has shown that conjugating the pyrrolo[3,4-b]pyridin-5-one core with fluorophores like BODIPY can yield fluorescent molecules. nih.gov This property is highly advantageous for a chemical probe, enabling direct visualization of the probe's localization within cells and its interaction with target proteins through techniques like fluorescence microscopy and flow cytometry. The 7-amino group on the scaffold provides a convenient attachment point for linking fluorophores, biotin tags for pulldown assays, or photo-affinity labels for target identification.

Table 2: Evaluation of the Pyrrolo[3,4-b]pyridin-5-one Scaffold as a Chemical Probe

Probe Characteristic Evidence/Potential within the Scaffold Class Relevance to 7-Amino Derivative
Synthetic Accessibility Synthesized via efficient multicomponent reactions. nih.govmdpi.comAllows for rapid generation of analogues for structure-activity relationship (SAR) studies.
Target Engagement Derivatives show in-silico binding to key proteins like AKT1 and tubulin. nih.govmdpi.comProvides a starting point for optimizing selectivity and potency.
Modularity Amenable to conjugation with other moieties. nih.govnih.govThe 7-amino group is a prime handle for attaching tags (fluorophores, biotin).
Physicochemical Properties Can be modified to enhance properties like solubility and cell permeability. nih.govFine-tuning is possible to create probes suitable for in-vitro and in-vivo use.

Prodrug and Targeted Delivery Strategies for this compound (Conceptual Frameworks)

While this compound may possess intrinsic biological activity, its therapeutic potential could be enhanced through prodrug and targeted delivery strategies. A prodrug is an inactive or less active derivative of a parent drug that undergoes bioconversion in the body to release the active agent. mdpi.com This approach can overcome limitations such as poor solubility, low bioavailability, or lack of target specificity.

The 7-amino group of the compound is an ideal chemical handle for prodrug design. It can be temporarily masked with a promoiety through a bioreversible linkage, such as an amide or carbamate bond.

Conceptual Prodrug Strategies:

Enhanced Aqueous Solubility: The amino group could be acylated with a hydrophilic promoiety, such as an amino acid (e.g., glycine, valine) or a phosphate group. mdpi.com These linkages are designed to be cleaved by endogenous enzymes (e.g., peptidases, phosphatases), releasing the active parent compound and improving its suitability for certain formulations.

Targeted Delivery to Tumors: A promoiety recognized by enzymes that are overexpressed in the tumor microenvironment could be attached. For example, linking a peptide sequence that is a substrate for matrix metalloproteinases (MMPs) could lead to site-specific release of the drug within the tumor, increasing efficacy and reducing systemic toxicity.

Transporter-Mediated Uptake: Attaching an amino acid or a dipeptide to the 7-amino group could facilitate active transport into cells via amino acid transporters (like PEPT1) that are often upregulated in cancer cells. mdpi.com

Targeted Delivery Systems:

Beyond the prodrug approach, the compound could be encapsulated within or conjugated to a nanoparticle-based delivery system. This could involve liposomes, polymeric nanoparticles, or antibody-drug conjugates (ADCs). In an ADC framework, a monoclonal antibody that recognizes a tumor-specific antigen would be chemically linked to this compound, guiding the cytotoxic agent directly to cancer cells while sparing healthy tissue.

Table 3: Conceptual Prodrug Strategies for this compound

Strategy Promoiety Linkage Type Cleavage Mechanism Primary Goal
Solubility Enhancement Phosphate groupPhosphoramideAlkaline PhosphatasesImprove aqueous solubility
Solubility Enhancement Amino Acid (e.g., Valine)AmidePeptidases/EsterasesImprove solubility and/or membrane transport mdpi.com
Tumor Targeting MMP-cleavable peptideAmideMatrix Metalloproteinases (MMPs)Site-specific drug release in tumor microenvironment
Active Transport Dipeptide (e.g., Val-Ala)AmidePEPT1 Transporter/PeptidasesEnhanced uptake into cancer cells

Potential Applications of 7 Amino 5h Pyrrolo 3,4 B Pyridin 5 One in Materials Science and Other Disciplines

Integration of 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one into Polymeric Systems

The incorporation of this compound into macromolecular structures can lead to the development of functional polymers with tailored optical, thermal, and mechanical properties. The primary amino group on the pyridine (B92270) ring serves as a key handle for polymerization or for grafting the molecule onto existing polymer backbones.

Potential Polymerization Pathways:

Polycondensation: The amino group can react with monomers containing two or more carboxylic acid, acyl chloride, or isocyanate functionalities to form polyamides, polyimides, or polyureas, respectively. The rigid, heterocyclic nature of the pyrrolo[3,4-b]pyridin-5-one unit would be expected to enhance the thermal stability and mechanical strength of the resulting polymers.

Post-polymerization Modification: Pre-formed polymers with reactive side chains (e.g., acyl chlorides, epoxides, or activated esters) can be functionalized with this compound. This approach allows for the precise control of the chromophore content and distribution along the polymer chain.

The integration of this heterocyclic compound into polymeric systems could yield materials with applications in areas such as:

High-performance plastics: The rigidity of the fused ring system could contribute to polymers with high glass transition temperatures and excellent thermal stability.

Fluorescent polymers: The inherent fluorescence of the pyrrolo[3,4-b]pyridin-5-one core could be harnessed to create polymers for use in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Membranes for separation and purification: The defined chemical structure and potential for intermolecular interactions could be exploited in the design of selective membranes.

While direct examples of polymers derived from this compound are not extensively reported, the synthesis of various polysubstituted pyrrolo[3,4-b]pyridin-5-ones via multicomponent reactions suggests the feasibility of designing monomers for polymerization. nih.govmdpi.comnih.gov

Photophysical Properties and Applications as Fluorescent Probes or Dyes (e.g., BODIPY conjugates)

The pyrrolo[3,4-b]pyridin-5-one scaffold has attracted significant interest for its photophysical properties, making it a promising candidate for the development of fluorescent probes and dyes. The emission properties can be tuned by modifying the substituents on the heterocyclic core.

Conjugates of pyrrolo[3,4-b]pyridin-5-one with other fluorophores, such as BODIPY (boron-dipyrromethene), have been synthesized and studied. acs.org These conjugates exhibit interesting photophysical behaviors, including dual emission, where both the pyrrolo[3,4-b]pyridin-5-one and the BODIPY moieties contribute to the fluorescence spectrum. acs.org This dual-emission characteristic can be sensitive to the local environment, such as solvent viscosity, making these compounds potential candidates for fluorescent molecular rotors that can probe micro-viscosity in various systems, including within living cells. acs.org

A series of meso-phenyl BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates displayed a linear response in fluorescence intensity with increasing viscosity. acs.org In DMSO, these compounds showed two distinct emission bands, one corresponding to the pyrrolo[3,4-b]pyridin-5-one core and the other to the BODIPY core. acs.org

Table 1: Photophysical Data for a Representative BODIPY-pyrrolo[3,4-b]pyridin-5-one Conjugate

Property Value
Absorption Maxima (λ_abs) ~285 nm (pyrrolo[3,4-b]pyridin-5-one), ~506 nm (meso-phenyl-BODIPY)
Emission Maxima (λ_em) ~438-450 nm (pyrrolo[3,4-b]pyridin-5-one), ~528-531 nm (meso-phenyl-BODIPY)

Data sourced from studies on meso-phenyl BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates. acs.org

The amino group of this compound provides a convenient site for conjugation to biomolecules or other molecular platforms, further expanding its potential as a fluorescent label or probe. The development of new pyrrolo[3,4-b]pyridin-5-ones with enhanced quantum yields and photostability is an active area of research.

Use as a Building Block in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The rigid structure and potential for hydrogen bonding and π-π stacking make this compound an attractive building block for the construction of supramolecular architectures.

Potential Roles in Supramolecular Chemistry:

Guest Molecule: The planar and relatively compact nature of the molecule, along with its ability to form hydrogen bonds via the amino group and the lactam moiety, could allow it to be encapsulated within larger host molecules such as cyclodextrins, calixarenes, or cucurbiturils. The binding event could be signaled by a change in the photophysical properties of the guest.

Host Component: By functionalizing the this compound core with recognition motifs, it could be incorporated into larger macrocyclic or cage-like structures capable of binding smaller guest molecules. The pyrrolo[3,4-b]pyridin-5-one unit could act as a rigid spacer or a fluorescent reporter unit within the host.

While direct studies of this compound in host-guest systems are limited, the principles of molecular recognition suggest its potential. For instance, the hydrophobic interactions of the aromatic rings and the hydrogen bonding capabilities of the amino and amide groups are key features in the binding of guest molecules. nih.gov The synthesis of various substituted pyrrolo[3,4-b]pyridin-5-ones highlights the tunability of this scaffold, which is crucial for designing specific host-guest interactions. nih.govmdpi.commdpi.com

Role in Catalysis or Organocatalysis

The application of this compound as a catalyst or organocatalyst is a speculative but intriguing possibility. The presence of both a basic amino group and a lactam functionality within a rigid heterocyclic framework offers potential for catalytic activity.

Potential Catalytic Functions:

Brønsted Base Catalysis: The amino group can act as a Brønsted base to activate substrates in various organic reactions.

Hydrogen Bond Catalysis: The lactam group, with its N-H and C=O moieties, can participate in hydrogen bonding interactions to stabilize transition states or activate substrates.

Bifunctional Catalysis: The molecule could potentially act as a bifunctional catalyst, where the amino group and the lactam work in concert to promote a chemical transformation.

Although there is no direct evidence of this compound being used as a catalyst, the synthesis of various pyrrolo[3,4-b]pyridin-5-one derivatives is often achieved using catalysts like ytterbium triflate or scandium(III) triflate. mdpi.commdpi.com This indicates the stability of the core structure under catalytic conditions. The development of chiral derivatives of this compound could open up possibilities in asymmetric catalysis.

Functionalization of Surfaces and Nanomaterials with this compound

The functionalization of surfaces and nanomaterials with organic molecules is a powerful strategy to impart new properties and functionalities. The amino group of this compound provides a versatile anchor for its attachment to various substrates.

Potential Applications in Surface and Nanomaterial Functionalization:

Modification of Metal and Metal Oxide Surfaces: The amino group can coordinate to metal surfaces or react with surface hydroxyl groups on metal oxides (e.g., silica, titania) to form covalent linkages. This could be used to modify the surface energy, hydrophilicity, or biocompatibility of the material.

Functionalization of Carbon Nanomaterials: The planar aromatic structure of the pyrrolo[3,4-b]pyridin-5-one core could interact with the graphitic surface of carbon nanotubes or graphene via π-π stacking, while the amino group provides a site for further chemical modification.

Preparation of Fluorescent Nanoparticles: By incorporating this compound onto the surface of nanoparticles (e.g., silica, polymer, or quantum dots), fluorescent nanoprobes for bio-imaging and sensing applications can be developed. The functionalization of magnetic nanoparticles with amino acids has been demonstrated, suggesting a similar approach could be used for this compound. researchgate.net A related pyrrolo[3,4-b]pyrazin-5,7-dione derivative has been used to create chitosanimide nanoparticles. researchgate.net

The ability to modify surfaces and nanomaterials with this fluorescent and chemically versatile molecule opens up a wide range of possibilities in fields such as diagnostics, drug delivery, and materials science.

Advanced Analytical Methodologies for Detection and Quantification of 7 Amino 5h Pyrrolo 3,4 B Pyridin 5 One

Development of Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of complex mixtures containing trace amounts of target analytes. For a compound like 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the most powerful and relevant approaches.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the direct analysis of polar, non-volatile compounds like this compound in various matrices. This method avoids the need for derivatization, which is often required for GC-based analysis. ca.gov

Detailed Research Findings: The analysis of structurally related amino-pyridine compounds, such as aminopyralid (B1667105), by LC-MS/MS demonstrates the potential for developing a robust method for this compound. For instance, a method for aminopyralid in groundwater achieved a reporting limit of 0.05 ng/mL. ca.gov This level of sensitivity is achieved through the optimization of chromatographic separation and mass spectrometric detection parameters.

A typical LC-MS/MS method for a similar compound would involve:

Chromatographic Separation: Utilizing a C18 or a polar-modified column to achieve separation from matrix interferences. ca.govmdpi.com A gradient elution with a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly employed. mdpi.com

Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds due to the presence of basic nitrogen atoms that can be readily protonated.

Mass Spectrometric Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. ca.gov This involves monitoring specific precursor-to-product ion transitions for the target analyte.

Table 1: Exemplary LC-MS/MS Parameters for Analysis of Amino-Pyridine Compounds This table is a composite based on methods for structurally similar compounds and represents a starting point for the analysis of this compound.

ParameterSettingReference
Liquid Chromatography
ColumnPolar C18, 100 x 3.0 mm, 3 µm ca.gov
Mobile Phase A0.1% Formic Acid in Water mdpi.com
Mobile Phase B0.1% Formic Acid in Methanol mdpi.com
Flow Rate0.4 mL/min ca.gov
Column Temperature40 °C ca.gov
Injection Volume10 µL ca.gov
Mass Spectrometry
Ionization ModeESI Positive ca.gov
Monitoring ModeMultiple Reaction Monitoring (MRM) ca.gov
Precursor Ion (Q1)To be determined for the specific compound
Product Ion (Q3)To be determined for the specific compound
Collision EnergyTo be optimized for the specific compound

While less direct for polar compounds, Gas Chromatography-Mass Spectrometry (GC-MS/MS) can be employed for the analysis of this compound following a derivatization step. Derivatization converts the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis.

Detailed Research Findings: The analysis of pyrrolidine (B122466) derivatives of fatty acids by GC-MS illustrates the utility of this technique for compounds containing a pyrrolidine ring structure. researchgate.net For this compound, the primary amino group is a key functional group for derivatization. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The analysis of α-pyrrolidinovalerophenone and its metabolites in biological samples has been successfully performed using GC-MS. nih.gov

A potential GC-MS/MS workflow would involve:

Derivatization: Reaction of the sample extract with a suitable agent to convert the amino and lactam functionalities into volatile derivatives.

GC Separation: Separation of the derivatized analyte from other components on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

MS/MS Detection: Highly selective and sensitive detection using tandem mass spectrometry in MRM mode.

Table 2: Potential Derivatization and GC-MS/MS Parameters This table outlines a hypothetical approach for the GC-MS/MS analysis of this compound based on established methods for similar functional groups.

ParameterDescription
Derivatization
ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction ConditionsHeating at 70-90°C for 30-60 minutes
Gas Chromatography
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium
Inlet Temperature250-280°C
Oven ProgramTemperature gradient from ~100°C to 300°C
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV
Monitoring ModeMultiple Reaction Monitoring (MRM)

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis

Spectrophotometric and spectrofluorimetric methods offer simpler and more cost-effective alternatives for the quantification of this compound, particularly in pharmaceutical formulations where concentrations are higher. These methods typically rely on the formation of a colored or fluorescent product. juniperpublishers.comwalshmedicalmedia.com

Detailed Research Findings: The primary amino group on the this compound molecule is a suitable target for chromogenic reactions. For example, a spectrophotometric method for the determination of lisinopril, which also contains a primary amino group, utilizes ninhydrin (B49086) to form a colored product with an absorption maximum at 420 nm. jfda-online.com Another approach involves the formation of ion-pair complexes with reagents like bromophenol blue. walshmedicalmedia.com

The development of a spectrophotometric method would require:

Selection of a Chromogenic Reagent: A reagent that reacts specifically with the amino group to produce a stable, colored product.

Optimization of Reaction Conditions: Including pH, temperature, reaction time, and reagent concentration to ensure complete reaction and maximum color development. jfda-online.com

Validation: The method would need to be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Table 3: Comparison of Potential Spectrophotometric Reagents Based on reactions with primary amino groups.

ReagentPrincipleTypical λmaxNotesReference
NinhydrinForms a colored product (Ruhemann's purple) with primary amines.~420 nm (yellow in some media) or ~570 nmRequires heating. jfda-online.com
Bromophenol BlueForms an ion-pair complex with basic drugs.~600-620 nmSimple, rapid, and often performed at room temperature. walshmedicalmedia.com
Ammonium ReineckateForms a precipitate with nitrogenous bases, which can be dissolved and measured.~525 nmInvolves a precipitation and dissolution step. jfda-online.com

Spectrofluorimetric methods, while less common, could be developed if the compound itself is fluorescent or can be derivatized with a fluorescent tag. Pyridine (B92270) derivatives have been explored as fluorescent sensors. mdpi.com

Electrochemical Sensors and Biosensors for Detection

Electrochemical sensors and biosensors represent a rapidly advancing field for the detection of various analytes, including nitrogen-containing heterocyclic compounds. These devices offer the potential for rapid, portable, and highly sensitive analysis.

Detailed Research Findings: The pyridine moiety within this compound is electrochemically active and can be oxidized or reduced at an electrode surface. Research on electrochemical sensors for pyridine derivatives has demonstrated their feasibility. researchgate.netacs.org For instance, modified glassy carbon electrodes have been used to detect various organic molecules. researchgate.net The development of a sensor for this compound could involve modifying an electrode with specific materials to enhance selectivity and sensitivity.

Furthermore, molecularly imprinted polymers (MIPs) can be used to create highly selective recognition sites for a target molecule. An electrochemical sensor based on a dual-template MIP was developed for the simultaneous determination of dopamine (B1211576) and uric acid, showcasing the potential of this technology for complex analyses. nih.gov

Sample Preparation Techniques for Various Research Matrices

Effective sample preparation is a critical step to remove interfering components and concentrate the analyte before instrumental analysis. The choice of technique depends on the nature of the sample matrix (e.g., biological fluids, environmental samples, pharmaceutical formulations).

Detailed Research Findings: For the analysis of related compounds in complex matrices like soil or straw, extraction with an acidified organic solvent followed by a cleanup step is common. mdpi.comepa.gov For biological samples such as plasma, a simple protein precipitation step followed by filtration is often sufficient for LC-MS/MS analysis. restek.comnih.gov

Common sample preparation techniques include:

Protein Precipitation (for biological fluids): Using organic solvents like acetonitrile or methanol to precipitate proteins, followed by centrifugation and filtration. nih.gov

Liquid-Liquid Extraction (LLE): Partitioning the analyte between two immiscible liquid phases to separate it from matrix components.

Solid-Phase Extraction (SPE): Using a solid sorbent to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of solvent. This is a highly effective technique for both cleanup and concentration.

Table 4: Overview of Sample Preparation Techniques Applicable to the analysis of this compound in different matrices.

TechniquePrincipleTarget MatrixAdvantagesReference
Protein PrecipitationDenaturation and removal of proteins.Plasma, SerumSimple, fast. nih.gov
Liquid-Liquid ExtractionDifferential partitioning of analyte between immiscible solvents.Urine, WaterGood for removing salts and polar interferences. nih.gov
Solid-Phase ExtractionSelective adsorption of analyte onto a solid sorbent.Environmental Samples, Biological FluidsHigh selectivity, concentration factor. nih.gov
QuEChERS"Quick, Easy, Cheap, Effective, Rugged, and Safe" - combines extraction and cleanup.Food, Environmental SamplesHigh throughput, uses minimal solvent. mdpi.com

Future Research Directions and Emerging Opportunities for 7 Amino 5h Pyrrolo 3,4 B Pyridin 5 One

Exploration of Undiscovered Synthetic Pathways and Scaffold Modifications

The pyrrolo[3,4-b]pyridin-5-one core is a valuable pharmacophore, and the development of novel synthetic routes to this scaffold is of significant interest. mdpi.com Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient, one-pot synthesis of complex molecules like pyrrolo[3,4-b]pyridin-5-ones. mdpi.com Future research will likely focus on the discovery of new MCRs and the refinement of existing ones to improve yields, reduce reaction times, and enhance molecular diversity. The Ugi-Zhu three-component reaction, for instance, has been successfully employed to create a variety of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones. mdpi.com

Beyond the synthesis of the core structure, modifications to the scaffold are crucial for optimizing pharmacological properties. This can involve the introduction of various substituents and functional groups to modulate activity, selectivity, and pharmacokinetic profiles. A key strategy in this area is bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties to improve the compound's biological activity. The application of such medicinal chemistry strategies to the 7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one scaffold could lead to the development of analogues with enhanced therapeutic potential.

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Furthermore, ML models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the early-stage filtering of candidates with undesirable pharmacokinetic profiles, thereby reducing the time and cost associated with drug development. By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space and prioritize the synthesis and testing of the most promising this compound analogues.

High-Throughput Screening (HTS) Methodologies for Novel Molecular Interactions

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against a biological target of interest. researchgate.netcreative-enzymes.com For this compound and its derivatives, HTS can be employed to identify novel molecular interactions and uncover new therapeutic applications. researchgate.net Given that many pyrrolopyridinone-based compounds exhibit activity as kinase inhibitors, HTS assays targeting a broad panel of kinases could reveal novel and potent inhibitory activities. acs.orgnih.govacs.org

A variety of HTS assay formats can be utilized, including fluorescence-based, luminescence-based, and absorbance-based methods. researchgate.netacs.org The choice of assay will depend on the specific target and the desired endpoint. The data generated from HTS campaigns can provide valuable structure-activity relationship (SAR) information, guiding the further optimization of hit compounds.

Table 1: High-Throughput Screening Methodologies

Methodology Description Potential Application for this compound
Biochemical Assays Measure the direct effect of a compound on a purified target protein (e.g., enzyme inhibition). To identify direct inhibitors of specific kinases or other enzymes.
Cell-Based Assays Measure the effect of a compound on a cellular process or pathway. To assess the compound's activity in a more physiologically relevant context and identify modulators of specific signaling pathways.

| Fragment-Based Screening | Screens smaller, low-complexity molecules ("fragments") to identify those that bind to the target. | To identify novel binding modes and starting points for the development of more potent inhibitors. |

Development of Advanced Prodrugs or Bioconjugates (Conceptual)

Prodrug and bioconjugate strategies offer a means to improve the pharmaceutical properties of a drug candidate, such as its solubility, stability, and targeted delivery. nih.govebrary.netgoogle.com For this compound, the primary amine group provides a convenient handle for the attachment of promoieties to create prodrugs with enhanced characteristics. nih.govresearchgate.net For example, an N-acyl or N-acyloxyalkyl derivative could be designed to improve membrane permeability, with the promoiety being cleaved in vivo to release the active parent drug. ebrary.net

Bioconjugation involves linking the drug molecule to a larger entity, such as a polymer, antibody, or peptide, to achieve targeted delivery to specific cells or tissues. pharmiweb.compharmaceutical-technology.comnih.govnih.gov This approach can enhance the therapeutic index of a drug by increasing its concentration at the site of action while minimizing exposure to healthy tissues. nih.gov Conceptually, this compound could be conjugated to a tumor-targeting antibody to create an antibody-drug conjugate (ADC) for cancer therapy. pharmiweb.com

Table 2: Conceptual Prodrug and Bioconjugate Strategies

Strategy Description Potential Advantage for this compound
N-Acyl Prodrugs The amine group is acylated to form an amide, which can be hydrolyzed in vivo. Improved lipophilicity and membrane permeability.
N-Mannich Base Prodrugs Formed by the reaction of the amine with an aldehyde and an active hydrogen-containing compound. Can be designed for targeted release in specific tissues.
Polymer-Drug Conjugates The drug is attached to a polymer backbone, such as polyethylene glycol (PEG). Increased half-life, improved solubility, and reduced immunogenicity. nih.gov

| Antibody-Drug Conjugates (ADCs) | The drug is linked to a monoclonal antibody that targets a specific antigen on diseased cells. | Targeted delivery to cancer cells, leading to enhanced efficacy and reduced systemic toxicity. pharmiweb.com |

Investigation of Multi-Targeting Approaches for this compound Analogues

The "one drug, one target" paradigm has been challenged by the understanding that complex diseases, such as cancer, often involve multiple signaling pathways. dovepress.com Multi-target drugs, which are designed to interact with multiple biological targets simultaneously, can offer improved efficacy and a lower likelihood of drug resistance. researchgate.netaacrjournals.orgnih.gov The promiscuity of some kinase inhibitors, which can bind to multiple kinases, is a well-known example of polypharmacology. plos.orgbiorxiv.orgbiorxiv.orgnih.gov

Given that the pyrrolo[3,4-b]pyridin-5-one scaffold is a common feature in many kinase inhibitors, it is plausible that analogues of this compound could be designed as multi-target agents. aacrjournals.org This could involve the rational design of compounds that inhibit key kinases in different but related signaling pathways. Computational methods, such as molecular docking and network pharmacology, can be used to predict the polypharmacological profiles of these compounds and guide their design. researchgate.netplos.org

Green and Sustainable Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce the environmental impact of drug manufacturing. mdpi.cominstituteofsustainabilitystudies.comnih.govacs.orgresearchgate.net This involves the use of environmentally benign solvents, catalysts, and reaction conditions. mdpi.commdpi.com Future research into the synthesis of this compound and its derivatives will likely focus on the development of greener and more sustainable synthetic routes. nih.gov

This could involve the use of water or bio-based solvents in place of traditional organic solvents, the development of catalytic reactions that minimize waste, and the use of renewable starting materials. mdpi.comrsc.orgacs.orgrsc.org Microwave-assisted synthesis, for example, can often reduce reaction times and energy consumption. nih.gov The development of efficient and eco-friendly methods for the synthesis of 2-pyridones, a related class of compounds, demonstrates the potential for applying these principles to the synthesis of the target compound. wordpress.com The use of nanocatalysts in the synthesis of pyridines also represents a promising green approach. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.